2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Overview
Description
2-(Bicyclo[221]heptan-2-yl)ethanamine is an organic compound with the molecular formula C9H17N It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornan-2-ol.
Conversion to Amine: The alcohol group in norbornan-2-ol is converted to an amine group through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Hydroboration-Oxidation: Large-scale hydroboration-oxidation of norbornene.
Efficient Conversion: Optimized conversion of norbornan-2-ol to the amine using high-yield reagents and catalysts.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, substituted amines.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing biological pathways. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Norbornene: A precursor in the synthesis of the compound.
Norbornan-2-ol: An intermediate in the synthesis process.
Uniqueness
This compound is unique due to its combination of a rigid bicyclic structure and an amine functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBXSUGKPOUETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90949-06-7 | |
Record name | 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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